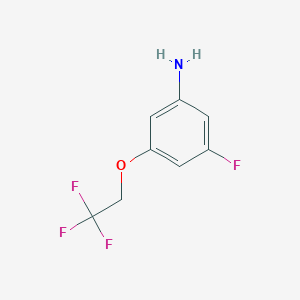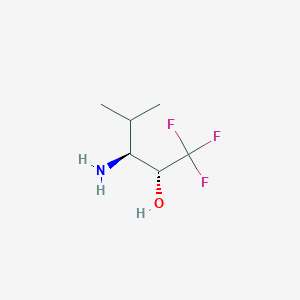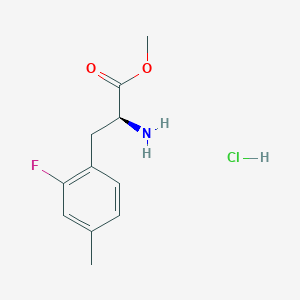
Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride is a chemical compound with significant importance in pharmaceutical and chemical research. It is known for its unique structural properties, which include a fluorinated aromatic ring and an amino acid ester moiety. This compound is often used in the synthesis of various pharmaceuticals and as a reference standard in research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-4-methylphenylacetic acid.
Esterification: The acid is then esterified using methanol and a suitable catalyst to form the corresponding methyl ester.
Amination: The methyl ester undergoes amination with (S)-2-amino-3-bromopropanoic acid under basic conditions to form the desired product.
Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of 2-fluoro-4-methylbenzoic acid.
Reduction: Formation of 2-fluoro-4-methylphenylpropanol.
Substitution: Formation of 2-fluoro-4-methyl-5-nitrophenylpropanoate.
Wissenschaftliche Forschungsanwendungen
Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized as a reference standard in quality control and analytical testing.
Wirkmechanismus
The mechanism of action of Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and selectivity, while the amino acid ester moiety facilitates its incorporation into biological systems. The compound may modulate enzymatic activity or receptor signaling pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (S)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride
- Methyl (S)-2-amino-3-(2-bromo-4-methylphenyl)propanoate hydrochloride
- Methyl (S)-2-amino-3-(2-methyl-4-methylphenyl)propanoate hydrochloride
Uniqueness
Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its stability and reactivity. This fluorinated compound often exhibits improved pharmacokinetic properties compared to its non-fluorinated analogs, making it a valuable candidate in drug development and research.
Eigenschaften
CAS-Nummer |
1965314-70-8 |
|---|---|
Molekularformel |
C11H15ClFNO2 |
Molekulargewicht |
247.69 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1 |
InChI-Schlüssel |
YBLZZFBEIRJLNP-PPHPATTJSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C[C@@H](C(=O)OC)N)F.Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1)CC(C(=O)OC)N)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


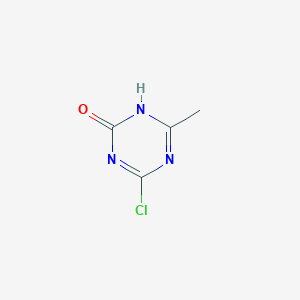

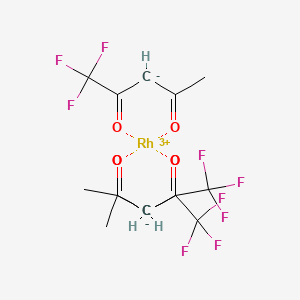

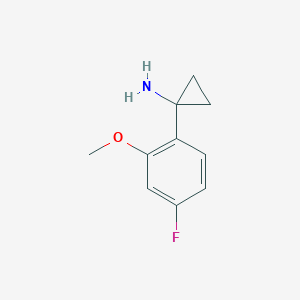

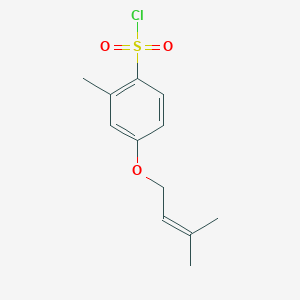
![(2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B12845814.png)
